3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid
Description
3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a benzene ring, which is further connected to a benzoic acid moiety
Properties
IUPAC Name |
3-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-13-6-5-10(8-12(13)15(16,17)18)9-3-2-4-11(7-9)14(19)20/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMRFSBGAJYWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683412 | |
| Record name | 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-67-6 | |
| Record name | 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 3-trifluoromethylbenzene.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate (KMnO4) to introduce the carboxylic acid functionality, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-Trifluoromethylbenzoic acid: Lacks the methoxy group, leading to variations in reactivity and applications.
4-Methoxy-3-trifluoromethylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group, used in different chemical reactions.
Uniqueness
3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects
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